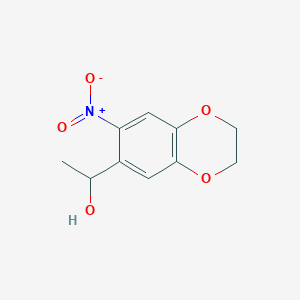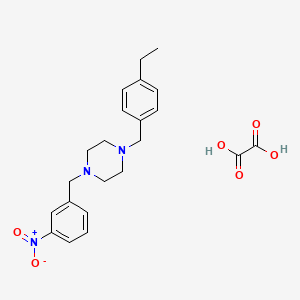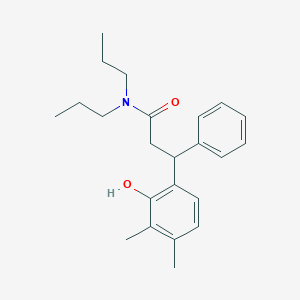![molecular formula C25H29N3O4 B3943849 N-[2,5-diethoxy-4-(4-morpholinyl)phenyl]-N'-1-naphthylurea](/img/structure/B3943849.png)
N-[2,5-diethoxy-4-(4-morpholinyl)phenyl]-N'-1-naphthylurea
Vue d'ensemble
Description
N-[2,5-diethoxy-4-(4-morpholinyl)phenyl]-N'-1-naphthylurea, also known as U73122, is a synthetic compound that has been widely used in scientific research. U73122 is a potent inhibitor of phospholipase C (PLC), an enzyme that plays a crucial role in signal transduction pathways.
Mécanisme D'action
N-[2,5-diethoxy-4-(4-morpholinyl)phenyl]-N'-1-naphthylurea inhibits PLC by binding to its catalytic domain and preventing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This leads to a decrease in the levels of intracellular calcium and DAG, which are important second messengers in many signal transduction pathways.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It inhibits platelet aggregation, insulin secretion, and smooth muscle contraction. It also modulates the activity of ion channels, such as the transient receptor potential (TRP) channels. This compound has been shown to induce apoptosis in cancer cells and to reduce inflammation in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2,5-diethoxy-4-(4-morpholinyl)phenyl]-N'-1-naphthylurea has several advantages for lab experiments. It is a potent and selective inhibitor of PLC, which makes it a useful tool for studying PLC-dependent signaling pathways. It is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations. It is not suitable for in vivo experiments because it cannot cross the blood-brain barrier. It also has some off-target effects, such as inhibition of TRP channels, which may complicate the interpretation of results.
Orientations Futures
There are several future directions for research on N-[2,5-diethoxy-4-(4-morpholinyl)phenyl]-N'-1-naphthylurea. One direction is to investigate the role of PLC in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to develop more selective inhibitors of PLC that can be used in vivo. Finally, this compound can be used as a lead compound for the development of new drugs for the treatment of cancer, inflammation, and other diseases that involve PLC-dependent signaling pathways.
Conclusion:
This compound is a synthetic compound that has been widely used in scientific research as a potent and selective inhibitor of PLC. It has several advantages for lab experiments, such as its stability and ease of synthesis, but also has some limitations, such as its inability to cross the blood-brain barrier. This compound has been used to study the role of PLC in various physiological processes and has potential applications in the development of new drugs for the treatment of cancer, inflammation, and other diseases. Future research on this compound will focus on investigating its role in neurodegenerative diseases and developing more selective inhibitors of PLC.
Applications De Recherche Scientifique
N-[2,5-diethoxy-4-(4-morpholinyl)phenyl]-N'-1-naphthylurea has been widely used in scientific research as a potent and selective inhibitor of PLC. PLC plays a critical role in many signal transduction pathways, including those involved in cell growth, differentiation, and apoptosis. This compound has been used to study the role of PLC in various physiological processes, including platelet aggregation, insulin secretion, and smooth muscle contraction. It has also been used to investigate the signaling pathways involved in cancer, inflammation, and neurodegenerative diseases.
Propriétés
IUPAC Name |
1-(2,5-diethoxy-4-morpholin-4-ylphenyl)-3-naphthalen-1-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4/c1-3-31-23-17-22(28-12-14-30-15-13-28)24(32-4-2)16-21(23)27-25(29)26-20-11-7-9-18-8-5-6-10-19(18)20/h5-11,16-17H,3-4,12-15H2,1-2H3,(H2,26,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECANEYBTSHONY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1NC(=O)NC2=CC=CC3=CC=CC=C32)OCC)N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(benzoylamino)-N-[1-(4-morpholinylcarbonyl)propyl]benzamide](/img/structure/B3943785.png)

![3-{[4-(ethylsulfonyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B3943798.png)

![1-{[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetyl}-3-methylpiperidine](/img/structure/B3943808.png)
![N-(4-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}phenyl)ethanesulfonamide](/img/structure/B3943810.png)

![4-chloro-2-{1-[(1-methyl-1H-benzimidazol-2-yl)amino]ethyl}phenol](/img/structure/B3943820.png)


![2-(2-furoyl)-6,6-dimethyl-3-phenyl-2,3,3a,4,6,7-hexahydropyrano[4,3-c]pyrazole](/img/structure/B3943830.png)


